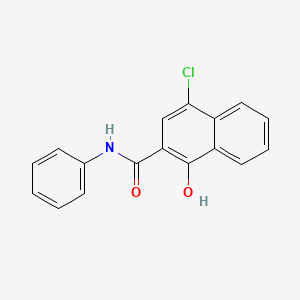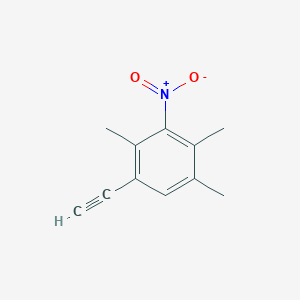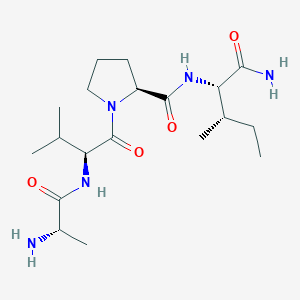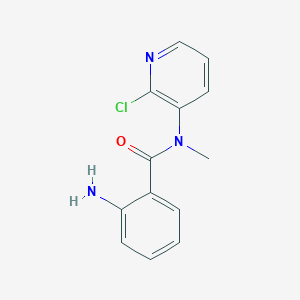![molecular formula C27H20O2 B14221055 3,6-Dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-50-3](/img/structure/B14221055.png)
3,6-Dimethoxy-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-9,9’-spirobi[fluorene] is a chemical compound belonging to the spirobifluorene family. It is characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its stability and rigidity, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Methoxylation: The fluorene derivatives undergo methoxylation to introduce methoxy groups at the 3 and 6 positions.
Spiro Formation: The methoxylated fluorene units are then subjected to spiro formation reactions, where a spiro carbon atom is introduced to connect the two fluorene units.
Industrial Production Methods
Industrial production of 3,6-Dimethoxy-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification methods such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets through its spiro structure. The rigidity and stability of the compound allow it to interact with specific pathways, leading to its observed effects. In biological systems, it may interact with cellular components, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9’-spirobifluorene: Known for its use as a hole-transporting material in perovskite solar cells.
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine: Utilized in organic light-emitting devices and organic field-effect transistors.
Uniqueness
3,6-Dimethoxy-9,9’-spirobi[fluorene] stands out due to its specific methoxy substitutions at the 3 and 6 positions, which enhance its solubility and stability. These properties make it particularly suitable for applications in optoelectronics and as a fluorescent probe in biological research.
Propriétés
Numéro CAS |
824390-50-3 |
|---|---|
Formule moléculaire |
C27H20O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-11-13-25-21(15-17)22-16-18(29-2)12-14-26(22)27(25)23-9-5-3-7-19(23)20-8-4-6-10-24(20)27/h3-16H,1-2H3 |
Clé InChI |
GFJOHPAZVRPCPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OC)C5=CC=CC=C5C6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)







![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)

